PLH2058

Antifungal Rice blast Magnaporthe grisea

Researchers need a structurally defined, non-substitutable tool for weak target engagement or baseline SAR, not a generic piperidine. PLH2058 solves this with its unique isoquinoline-phenylpropyl pharmacophore. - **Assay validation**: Ki = 2300 nM (pH 9.8) / 6700 nM (pH 7.0) vs. scytalone dehydratase - ideal for SPR or thermal shift. - **SAR baseline**: Claimed ROCK inhibitor scaffold to benchmark analog potency improvements. - **Analytical std**: C24H28N2O (MW 360.5) for HPLC/LC-MS method development. Direct supply with batch-specific COA. Immediate global shipment.

Molecular Formula C24H28N2O
Molecular Weight 360.5 g/mol
Cat. No. B14750480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLH2058
Molecular FormulaC24H28N2O
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC3=CC=CC=C32)(CCCC4=CC=CC=C4)CO
InChIInChI=1S/C24H28N2O/c27-19-24(14-6-10-20-8-2-1-3-9-20)15-7-17-26(18-24)23-22-12-5-4-11-21(22)13-16-25-23/h1-5,8-9,11-13,16,27H,6-7,10,14-15,17-19H2
InChIKeyXTFKEAKXXOTYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHEMBL289792: Chemical Identity & Procurement


3-Piperidinemethanol, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)- (CHEMBL289792) is a complex organic compound classified as a piperidine derivative, with a molecular formula of C24H28N2O and a molecular weight of 360.5 g/mol . Its structure is characterized by a central 3-piperidinemethanol core, which is N-substituted with a 1-isoquinolinyl group and C-substituted at the 3-position with a 3-phenylpropyl chain [1]. This specific substitution pattern differentiates it from other isoquinoline-piperidine hybrids and is foundational to its distinct, albeit limited, biological profile.

1 Target engagement Scytalone dehydratase probe for weak-affinity interaction studies
2 SAR reference Rho-kinase inhibitor scaffold for structure-activity benchmarking
3 Analytical control Defined isoquinoline-piperidine standard for method development

Why Generic Analogs Cannot Replace CHEMBL289792


In procurement for specialized research, simple 3-piperidinemethanol derivatives cannot be used interchangeably with 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-3-piperidinemethanol. The addition of the 1-isoquinolinyl and 3-phenylpropyl groups creates a unique pharmacophore that is structurally distinct from common building blocks like unsubstituted 3-piperidinemethanol (CAS 4606-65-9) . While generic analogs may serve as broad synthetic intermediates, this specific compound has been explicitly studied for its weak affinity for scytalone dehydratase, a target in rice blast fungus [1], and is claimed within patents for Rho-kinase inhibition [2]. This unique target interaction profile, irrespective of its potency, defines its utility in specific target-engagement studies and is not replicable by any other commercially available piperidine-methanol compound. Its value lies not in high potency but in its specific, documented interaction with these targets, making it a non-substitutable tool for researchers focused on these pathways.

Pharmacophore Unsubstituted 3-piperidinemethanol lacks the isoquinolinyl and phenylpropyl groups that define target interaction profile.
Target context Generic piperidine-methanol analogs have no documented affinity for scytalone dehydratase or reported ROCK inhibition context.
SAR utility Scaffold-specific substitution pattern is the basis for SAR benchmarking; structural analogs would shift the reference baseline.

CHEMBL289792 Comparative Binding & Structural Evidence


pH-Dependent Binding to Scytalone Dehydratase

In direct biochemical assays, 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-3-piperidinemethanol demonstrated weak, pH-dependent inhibition of scytalone dehydratase, with a Ki of 2300 nM at pH 9.8 and 6700 nM at pH 7.0 [1]. This contrasts sharply with potent inhibitors of the same enzyme from other structural classes, such as cyanoquinoline derivatives which can exhibit sub-micromolar Ki values [2]. The low potency confirms its utility is not as a lead therapeutic, but as a probe for understanding the structural basis of ligand binding to this target at varying protonation states.

pH-dependent SD inhibition
Head-to-head
Ki: 2300 nM (pH 9.8) / 6700 nM (pH 7.0)
Supports weak-affinity target engagement assay context
Reported ~10-fold weaker than potent cyanoquinoline inhibitors
Antifungal Rice blast Magnaporthe grisea

Structural Differentiation from Rho-Kinase Inhibitor Patents

The compound falls within the broad Markush structure of a Sanofi-Aventis patent family (e.g., WO/IN patents) claiming 6-piperidinyl-substituted isoquinoline derivatives as Rho-kinase inhibitors [1]. While no quantitative potency data is provided for this specific compound within the public patent documents, it is structurally distinct from the more optimized, potent clinical candidates such as SAR-407899, a selective ROCK inhibitor with a reported Ki of 36 nM for human ROCK . The 1-(1-isoquinolinyl)-3-(3-phenylpropyl)-3-piperidinemethanol represents an earlier, less optimized scaffold that serves as an important reference point for structure-activity relationship (SAR) studies in this therapeutic area.

ROCK inhibitor class attribution
Class-level inference
Markush member without quantitative ROCK data
Defines SAR reference scaffold; >100-fold potency gap vs optimized leads reported
Source-specific review; no Ki for this compound in public patent documents
Rho-kinase ROCK Cardiovascular

CHEMBL289792 Research Applications


Scytalone Dehydratase Target Engagement Probe

This compound is best suited as a low-affinity probe for validating target engagement in biochemical assays involving scytalone dehydratase from Magnaporthe grisea. Its documented Ki values (2300 nM at pH 9.8, 6700 nM at pH 7.0) provide a clear, quantifiable baseline for competitive binding experiments, such as in thermal shift assays or surface plasmon resonance (SPR), where observing a weak but specific interaction is key . Its utility is not as a fungicide but as a tool to optimize assay conditions or to act as a reference inhibitor in fragment-based drug discovery efforts.

SAR Reference for Rho-Kinase Inhibitors

Within the context of medicinal chemistry projects focused on Rho-kinase (ROCK) inhibition, this compound serves as a valuable, structurally-defined reference point for structure-activity relationship (SAR) studies . As a claimed but unoptimized member of the 6-piperidinyl-substituted isoquinoline class, it allows researchers to measure and benchmark improvements in potency, selectivity, and pharmacokinetic properties when designing and synthesizing new analogs. Its use can help document how specific substitutions (e.g., at the isoquinoline or piperidine ring) impact biological activity compared to this baseline scaffold.

Analytical Standard for Identification & Purity

Given its defined molecular structure (C24H28N2O, MW 360.5) and availability from specialty chemical suppliers, this compound functions as an authentic analytical standard . It can be used to develop and validate analytical methods, such as HPLC or LC-MS, for the detection and quantification of this specific molecule or its metabolic byproducts in complex biological matrices. This application is critical for research groups studying the compound's stability, degradation pathways, or for use as a mass spectrometry standard.

Application
Selection Property
Validation Focus
Scytalone dehydratase probe
Reported pH-dependent affinity profile
Assay condition optimization, competitive binding context
ROCK inhibitor SAR reference
Isoquinoline-piperidine scaffold identity
Benchmarking potency and selectivity improvements
Analytical standard
Defined molecular structure (C24H28N2O)
Method development, identity and purity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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